molecular formula C9H8ClNO2 B2864634 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one CAS No. 207552-70-3

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one

Cat. No.: B2864634
CAS No.: 207552-70-3
M. Wt: 197.62
InChI Key: RPTVGPBAVWDIEM-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzoxazole core with a chloromethyl group at the 6-position and a methyl group at the 3-position, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For chloromethyl compounds, one common reaction mechanism is the Blanc chloromethylation, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, chloromethyl chloroformate is known to cause severe skin burns and eye damage, and is toxic if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one typically involves the chloromethylation of 3-methyl-1,3-benzoxazol-2-one. One common method is the reaction of 3-methyl-1,3-benzoxazol-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include dechlorinated or hydrogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, lacking the chloromethyl and methyl groups.

    6-Methyl-1,3-benzoxazol-2-one: Similar structure but without the chloromethyl group.

    6-(Chloromethyl)-1,3-benzoxazol-2-one: Lacks the methyl group at the 3-position.

Uniqueness

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the methyl group can influence the compound’s steric and electronic properties .

Properties

IUPAC Name

6-(chloromethyl)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTVGPBAVWDIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207552-70-3
Record name 6-(chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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